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Interleukin-23 (IL-23) is a pivotal pro-inflammatory cytokine that plays a crucial role in the

pathogenesis of several autoimmune diseases.[1][2][3][4] Its ability to promote the expansion

and maintenance of T helper 17 (Th17) cells makes it a key target for both studying

autoimmune mechanisms and developing novel therapeutics.[2][3][5] These application notes

provide detailed protocols for inducing experimental autoimmune models using IL-23, focusing

on Experimental Autoimmune Encephalomyelitis (EAE) as a model for multiple sclerosis and

colitis as a model for Inflammatory Bowel Disease (IBD).

IL-23 Signaling Pathway in Autoimmunity
IL-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of

which is shared with IL-12.[6][7] IL-23 exerts its biological effects by binding to a receptor

complex consisting of the IL-12Rβ1 and IL-23R subunits.[3] This binding triggers a downstream

signaling cascade primarily involving the Janus kinase (JAK) and Signal Transducer and

Activator of Transcription (STAT) pathway. Specifically, JAK2 and TYK2 are activated, leading

to the phosphorylation and activation of STAT3 and, to a lesser extent, STAT4.[1][3][4]

Activated STAT3 translocates to the nucleus and promotes the transcription of genes encoding

pro-inflammatory cytokines such as IL-17A, IL-17F, IL-6, and TNF, which are characteristic of

the Th17 cell response.[1][6][8] The IL-23/Th17 axis is a central pathway in driving the chronic

inflammation and tissue damage observed in various autoimmune diseases.[1][2][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12422238?utm_src=pdf-interest
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.982238/full
https://www.mdpi.com/2077-0383/12/17/5699
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7563346/
https://www.mdpi.com/2077-0383/12/17/5699
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5749145/
https://rupress.org/jem/article/201/2/233/54835/IL-23-drives-a-pathogenic-T-cell-population-that
https://pubmed.ncbi.nlm.nih.gov/16628262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277713/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.982238/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7563346/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.982238/full
https://rupress.org/jem/article/201/2/233/54835/IL-23-drives-a-pathogenic-T-cell-population-that
https://www.jci.org/articles/view/25308
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.982238/full
https://www.mdpi.com/2077-0383/12/17/5699
https://www.researchgate.net/figure/Regulatory-mechanism-of-IL-23-in-autoimmune-diseases-IL-23-is-involved-in-immune_fig2_363524067
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Cell Membrane

Intracellular Space

IL-23 (p19/p40) IL-23R IL-12Rβ1
Binding

JAK2Activates

TYK2
Activates

STAT3

Phosphorylates

Phosphorylates
p-STAT3 Dimer

Dimerization
Nucleus

Translocation
RORγt

Upregulates IL-17A, IL-17F,
IL-6, TNF

Induces Transcription

Click to download full resolution via product page

Caption: IL-23 Signaling Pathway in Autoimmunity.

Experimental Autoimmune Encephalomyelitis (EAE)
Induction
EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis. IL-23 is

critical for the development of EAE, and its administration can exacerbate the disease.[6][7][10]

Protocol 1: Adoptive Transfer of IL-23-Modulated Myelin-
Specific T Cells
This protocol involves generating encephalitogenic T cells in vitro by stimulating myelin-reactive

T cells with IL-23 and then transferring them to naive recipient mice.
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Caption: EAE Induction via Adoptive Transfer.

Methodology:

Immunization of Donor Mice:

Mouse Strain: C57BL/6 or SJL mice (8-12 weeks old).

Antigen: Myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 (100 µg per mouse) or

proteolipid protein (PLP) peptide 139-151.[11][12]
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Adjuvant: Emulsify the peptide in Complete Freund's Adjuvant (CFA).

Administration: Inject subcutaneously at four sites over the flanks.[11]

T Cell Culture and Polarization:

Harvest draining lymph nodes 10-14 days post-immunization.[11]

Prepare a single-cell suspension and culture the cells with the corresponding myelin

peptide (e.g., MOG35-55) and recombinant IL-23.

Culture for 4 days to allow for T cell expansion and differentiation.[11]

Adoptive Transfer:

Isolate CD4+ T cells from the culture.

Inject 5 x 10^6 CD4+ T cells intraperitoneally (i.p.) into naive recipient mice.[11]

EAE Scoring:

Monitor mice daily for clinical signs of EAE and score according to the following scale:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Hind limb paralysis

4: Hind limb and forelimb paralysis

5: Moribund or dead

Quantitative Data Summary:
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Parameter
IL-23 Modulated T
Cells

Control (Th0) T
Cells

Reference

Peak Mean Clinical

Score
3.0 - 4.0 0.5 - 1.5 [11][12]

Disease Incidence ~100% Variable, often lower [8]

Day of Onset
10 - 14 days post-

transfer
Delayed or no onset [11]

CNS Infiltration
Severe inflammatory

cell infiltration

Minimal to moderate

infiltration
[8][12]

Colitis Induction
IL-23 is a key cytokine in the pathogenesis of IBD.[3][13] Administration of IL-23 can induce or

exacerbate colitis in various mouse models.

Protocol 2: IL-23 Minicircle DNA Hydrodynamic Delivery
This method involves the rapid intravenous injection of a large volume of saline containing IL-

23-expressing minicircle DNA, leading to sustained systemic IL-23 expression and the

development of colitis.[14][15]
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Caption: Colitis Induction via IL-23 Minicircle DNA.

Methodology:

Minicircle DNA Preparation:

Produce and purify IL-23 minicircle DNA as previously described.[15] A control group

should receive minicircle DNA encoding a reporter protein like GFP.

Hydrodynamic Delivery:

Mouse Strain: BALB/c or C57BL/6 mice.

DNA Dose: 15 µg of IL-23 minicircle DNA per mouse.[15]

Administration: Rapidly inject the DNA in a large volume of saline (typically 10% of body

weight) into the tail vein.

Colitis Assessment:
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Monitor mice for clinical signs of colitis, including weight loss, diarrhea, and rectal

bleeding.

Sacrifice mice at a predetermined time point (e.g., 4 weeks post-injection) and collect the

colon.

Assess disease severity through histological analysis (H&E staining) for inflammation and

measurement of colon length.

Quantitative Data Summary:

Parameter
IL-23 Minicircle
DNA

Control (GFP)
Minicircle DNA

Reference

Colon Length Significantly shorter Normal length [13]

Histological Score

High (severe

inflammation,

ulceration)

Low to none [13]

Pro-inflammatory

Cytokines in Colon

(mRNA)

Increased IL-17, IL-6,

TNF
Baseline levels [13]

Splenomegaly Present Absent [14]

Concluding Remarks
The protocols outlined above provide robust methods for inducing autoimmune diseases in

mice through the targeted action of IL-23. These models are invaluable tools for investigating

the underlying mechanisms of autoimmunity and for the preclinical evaluation of novel

therapeutic agents targeting the IL-23/Th17 pathway. Researchers should adhere to

appropriate animal care and use guidelines when performing these experiments.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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